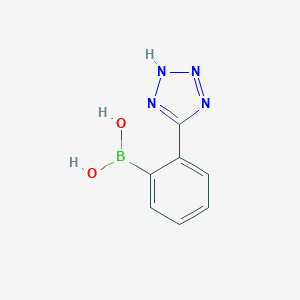
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is a specialized chemical used in biomedical research . It is used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyaura reaction) .
Synthesis Analysis
The synthesis of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” involves the use of N-(5-bromo-2-(tert-butylthio)phenyl)-2-(p-tolyl)acetamide in DMF, with the addition of potassium carbonate, water, and tetrakis(triphenylphosphine) palladium .Molecular Structure Analysis
The molecular formula of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is C7H7BN4O2 . The InChI code is 1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H, (H,9,10,11,12) .Chemical Reactions Analysis
“(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” can react with 2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions to afford a new three-dimensional (3D) honeycomb framework .Physical And Chemical Properties Analysis
The molecular weight of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is 189.97 g/mol . It is a solid substance with a melting point of 148-152 °C .Applications De Recherche Scientifique
-
Scientific Field: Biomedical Research
- Summary of Application : “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is a specialized chemical used in biomedical research . It plays a significant role in the development of drugs to combat cardiovascular diseases .
- Results or Outcomes : The compound is noted for its ability to inhibit platelet aggregation , which is a key factor in the development of cardiovascular diseases. Its specificity in binding makes it helpful in pharmaceutical synthesis .
-
Scientific Field: Material and Medicinal Chemistry
- Summary of Application : Tetrazoles, such as “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid”, are of interest due to their diverse biological applications, predominantly in the area of material and medicinal chemistry .
- Methods of Application : Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are used in various synthetic approaches to create tetrazole derivatives .
- Results or Outcomes : Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
-
Scientific Field: Polymer Chemistry
- Summary of Application : This compound can be used in the field of polymer chemistry . It can be used as a catalyst in cross-coupling reactions, which are important in the synthesis of polymers .
- Methods of Application : The compound can be used in the Suzuki-Miyaura cross-coupling reaction with aryl and heteroaryl halides, leading to the formation of C-C bonds .
- Results or Outcomes : The use of this compound in polymer chemistry can lead to the synthesis of new polymers with unique properties .
-
Scientific Field: Medicinal Chemistry
- Summary of Application : This compound can be used to prepare biaryltetrazole derivatives via Suzuki-Miyaura cross-coupling .
- Methods of Application : The compound is used in the Suzuki-Miyaura cross-coupling reaction with aryl and heteroaryl halides .
- Results or Outcomes : The biaryltetrazole derivatives prepared using this compound can have various biological activities and can be used in the development of new drugs .
-
Scientific Field: Pharmaceutical Chemistry
- Summary of Application : This compound can be used to prepare 2-aminobenzoxazole derivatives containing biphenyl tetrazole as potent human chemR23 inhibitors .
- Methods of Application : The compound is used in the Suzuki-Miyaura cross-coupling reaction with aryl and heteroaryl halides .
- Results or Outcomes : The 2-aminobenzoxazole derivatives prepared using this compound can inhibit human chemR23, which can be beneficial in the treatment of various diseases .
-
Scientific Field: Biochemistry
- Summary of Application : This compound can be used to prepare o-phenylenediamine possessing tetrazolyl derivatives as potent inhibitors of indoleamine 2,3-dioxygenase .
- Methods of Application : The compound is used in the Suzuki-Miyaura cross-coupling reaction with aryl and heteroaryl halides .
- Results or Outcomes : The o-phenylenediamine possessing tetrazolyl derivatives prepared using this compound can inhibit indoleamine 2,3-dioxygenase, which can be beneficial in the treatment of various diseases .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(2H-tetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXWYFECKHTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NNN=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457562 | |
| Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid | |
CAS RN |
155884-01-8 | |
| Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Tetrazol-5-yl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



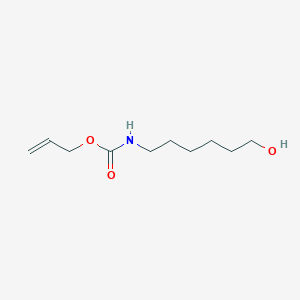
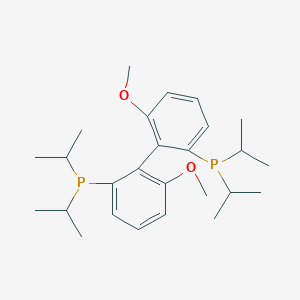
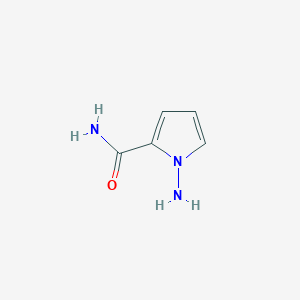
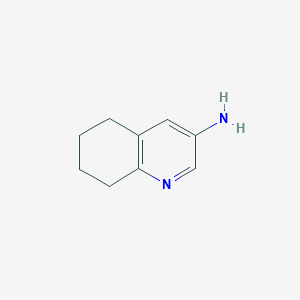
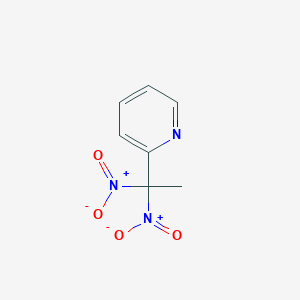
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
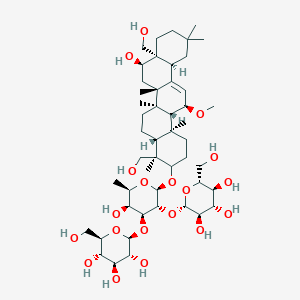
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)
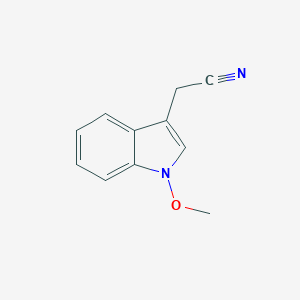
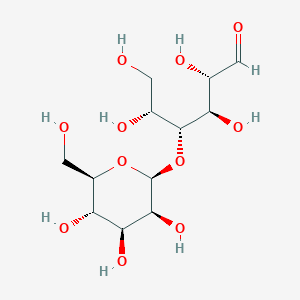
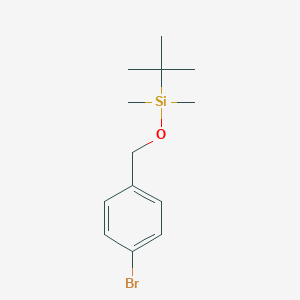
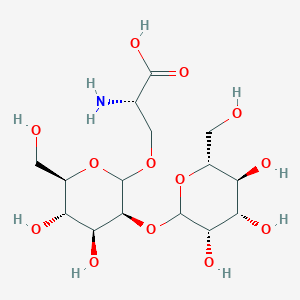
![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)